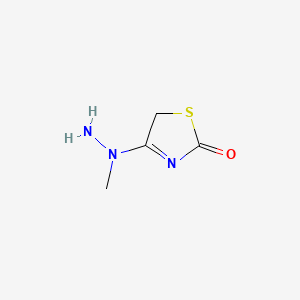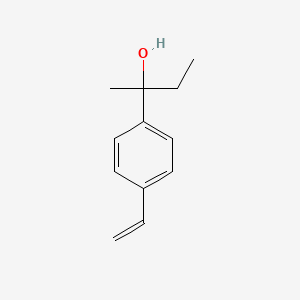
2-(4-Ethenylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethenylphenyl)butan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is also known by its IUPAC name, 2-(4-Vinylphenyl)-2-butanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Ethenylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-vinylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(4-Ethenylphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethenylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(4-Ethenylphenyl)butan-2-one
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2-(4-Ethenylphenyl)butan-2-ol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Ethenylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the vinyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: A simple secondary alcohol with similar reactivity but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the secondary alcohol functionality.
2-(4-Ethenylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
2-(4-Ethenylphenyl)butan-2-ol is unique due to the presence of both a vinyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
23679-26-7 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H16O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h4,6-9,13H,1,5H2,2-3H3 |
Clave InChI |
KTHIEJGXPMUALT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


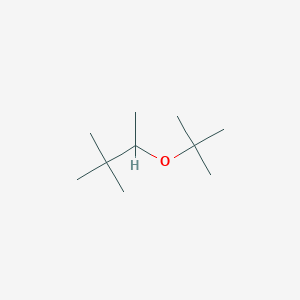
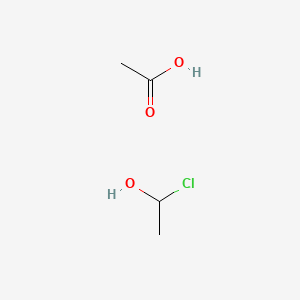
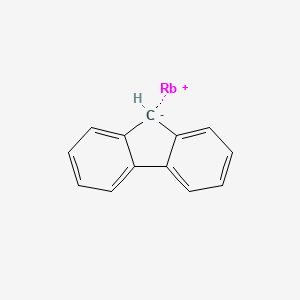
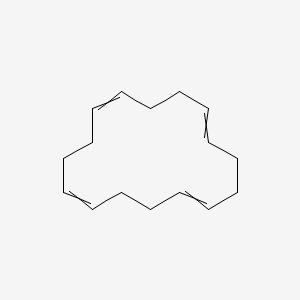

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)

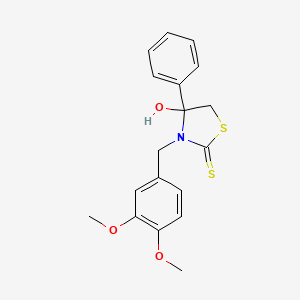

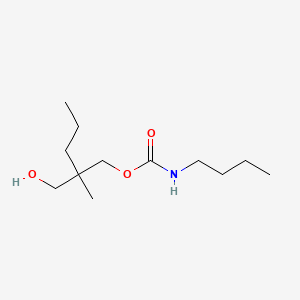
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
